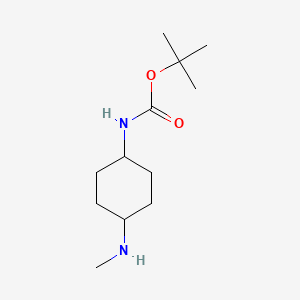

tert-Butyl (4-(methylamino)cyclohexyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[4-(methylamino)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-7-5-9(13-4)6-8-10/h9-10,13H,5-8H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUNNJSATKVNGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619360 | |

| Record name | tert-Butyl [4-(methylamino)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919834-80-3 | |

| Record name | tert-Butyl [4-(methylamino)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: tert-Butyl (4-(methylamino)cyclohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-Butyl (4-(methylamino)cyclohexyl)carbamate, with a particular focus on its cis isomer. This compound is a key building block in medicinal chemistry, notably as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

tert-Butyl cis-4-(methylamino)cyclohexyl)carbamate is a bifunctional molecule containing a Boc-protected amine and a secondary methylamine on a cyclohexane scaffold. This structure makes it a valuable intermediate in organic synthesis.

Table 1: General and Physical Properties of tert-Butyl cis-4-(methylamino)cyclohexyl)carbamate

| Property | Value | Source |

| CAS Number | 883864-61-7 | [1][2][3] |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [3] |

| Molecular Weight | 228.34 g/mol | [3] |

| Appearance | Solid | MedChemExpress |

| Boiling Point | No data available | [2] |

| Storage Temperature | Room temperature in continental US; may vary elsewhere. | MedChemExpress |

Table 2: Computed Properties of tert-Butyl cis-4-(methylamino)cyclohexyl)carbamate Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₅ClN₂O₂ | [4] |

| Molecular Weight | 264.79 g/mol | [4] |

| Topological Polar Surface Area | 64.4 Ų | [4] |

| Hydrogen Bond Donor Count | 3 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 3 | [4] |

Spectroscopic Data

Detailed experimental spectroscopic data for tert-butyl cis-4-(methylamino)cyclohexyl)carbamate is not widely available in public literature. However, ¹H NMR and ¹³C NMR spectra are standard characterization methods for such compounds. Researchers can request specific analytical reports from commercial suppliers.[5]

Experimental Protocols

General Reductive Amination Protocol:

-

Reaction Setup: To a solution of tert-butyl (4-oxocyclohexyl)carbamate in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) in a round-bottom flask, add methylamine (often as a solution in a solvent like THF or water).

-

Imine Formation: Stir the mixture at room temperature for a period to allow for the formation of the intermediate imine or enamine. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), portion-wise to the reaction mixture. The temperature should be controlled, often by using an ice bath.

-

Reaction Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound. The cis and trans isomers may be separable by chromatography.

Safety and Hazard Information

A specific Safety Data Sheet (SDS) for tert-Butyl cis-4-(methylamino)cyclohexyl)carbamate (CAS 883864-61-7) is available from suppliers such as Combi-Blocks and ChemScene.[1][6] Users should consult the specific SDS from their supplier before handling the compound. General safety precautions for similar carbamate compounds include:

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, protective clothing, eye protection, and face protection.

-

Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

-

First Aid:

-

If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Application in PROTAC Technology

This compound serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.

PROTAC Mechanism of Action

The mechanism involves the PROTAC molecule simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released and can act catalytically to degrade more target protein molecules.

Caption: PROTAC Mechanism of Action.

Experimental Workflow for PROTAC Development

The development and evaluation of a novel PROTAC involves a multi-step process, from design and synthesis to cellular and in vivo testing.

Caption: PROTAC Development Workflow.

References

- 1. chemscene.com [chemscene.com]

- 2. 883864-61-7|tert-Butyl (cis-4-(methylamino)cyclohexyl)carbamate|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride | C12H25ClN2O2 | CID 135394115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. combi-blocks.com [combi-blocks.com]

A Technical Guide to the Structure Elucidation of tert-Butyl (4-(methylamino)cyclohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific, publicly available spectroscopic data for tert-butyl (4-(methylamino)cyclohexyl)carbamate is limited. This guide provides a comprehensive framework for its structure elucidation based on established analytical principles and data from analogous compounds. The presented data is hypothetical and intended to illustrate the expected results.

Introduction

This compound is a bifunctional molecule of interest in medicinal chemistry and drug development, notably as a linker in Proteolysis Targeting Chimeras (PROTACs).[1] Its structure comprises a cyclohexane ring with two substituents at the 1 and 4 positions: a tert-butoxycarbonyl (Boc)-protected amine and a methylamino group. The stereochemistry of these substituents, being either cis or trans to each other, significantly impacts the molecule's three-dimensional shape and, consequently, its biological activity. Accurate structural characterization and isomeric purity assessment are therefore critical.

This technical guide outlines the methodologies for the comprehensive structure elucidation of both cis- and trans-tert-butyl (4-(methylamino)cyclohexyl)carbamate. It covers the expected outcomes from key analytical techniques, detailed experimental protocols, and logical workflows for confirmation of the chemical structure and stereochemistry.

Chemical Structure and Stereoisomerism

The chemical structure of this compound is presented below. The 1,4-disubstituted cyclohexane ring gives rise to two diastereomers: cis and trans.

-

cis-isomer: Both the Boc-protected amino group and the methylamino group are on the same side of the cyclohexane ring. In the chair conformation, one substituent will be in an axial position and the other in an equatorial position.

-

trans-isomer: The Boc-protected amino group and the methylamino group are on opposite sides of the cyclohexane ring. In the chair conformation, both substituents can occupy equatorial positions, which is generally the more stable conformation.

The differentiation of these isomers is a key aspect of the structure elucidation process.

Spectroscopic and Analytical Characterization

The following sections detail the expected analytical data for the cis and trans isomers of this compound.

NMR spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers of 1,4-disubstituted cyclohexanes.[2][3][4][5][6][7] The key differences arise from the axial versus equatorial positions of the protons on the cyclohexane ring.

3.1.1. ¹H NMR Spectroscopy

-

trans-Isomer (diequatorial substituents): The protons at C1 and C4 (the carbons bearing the substituents) are in axial positions. This leads to a larger coupling constant (J-value) with the adjacent axial protons, resulting in a broader multiplet, often described as a "triplet of triplets" with a large J value (~10-13 Hz).

-

cis-Isomer (axial/equatorial substituents): Due to rapid chair-flipping at room temperature, the axial and equatorial environments are averaged. This results in a single, time-averaged signal for the protons at C1 and C4, which appears as a broader, less resolved multiplet with an averaged J-value.

Table 1: Hypothetical ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (trans-isomer) | Assignment (cis-isomer) |

| ~3.4 - 3.6 | br m | 1H | CH-NHBoc (axial) | CH-NHBoc (averaged) |

| ~2.5 - 2.7 | br m | 1H | CH-NHCH₃ (axial) | CH-NHCH₃ (averaged) |

| 2.45 | s | 3H | N-CH₃ | N-CH₃ |

| ~1.8 - 2.1 | m | 4H | Cyclohexane CH₂ (axial) | Cyclohexane CH₂ (averaged) |

| 1.44 | s | 9H | C(CH₃)₃ | C(CH₃)₃ |

| ~1.0 - 1.3 | m | 4H | Cyclohexane CH₂ (equatorial) | Cyclohexane CH₂ (averaged) |

| Variable | br s | 2H | NH protons | NH protons |

3.1.2. ¹³C NMR Spectroscopy

The chemical shifts of the cyclohexane ring carbons can also differ between the cis and trans isomers, although the differences may be less pronounced than in ¹H NMR.

Table 2: Hypothetical ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment (trans-isomer) | Assignment (cis-isomer) |

| 155.5 | C=O (Boc) | C=O (Boc) |

| 79.5 | C(CH₃)₃ | C(CH₃)₃ |

| ~52 | CH-NHBoc | CH-NHBoc |

| ~50 | CH-NHCH₃ | CH-NHCH₃ |

| ~34 | N-CH₃ | N-CH₃ |

| ~32 | Cyclohexane CH₂ | Cyclohexane CH₂ |

| 28.4 | C(CH₃)₃ | C(CH₃)₃ |

IR spectroscopy is useful for confirming the presence of key functional groups. The spectra of the cis and trans isomers are expected to be very similar.

Table 3: Hypothetical IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 | N-H stretch | Amine/Amide |

| 2930, 2850 | C-H stretch | Alkane |

| ~1690 | C=O stretch | Carbamate |

| ~1520 | N-H bend | Amide II |

| ~1170 | C-O stretch | Carbamate |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Table 4: Hypothetical Mass Spectrometry Data

| m/z | Ion |

| 229.2 | [M+H]⁺ |

| 173.1 | [M - C₄H₈ + H]⁺ |

| 129.1 | [M - Boc + H]⁺ |

Experimental Protocols

This protocol is a general procedure for the synthesis, which may require optimization.[8][9][10]

-

Mono-Boc Protection of 1,4-Cyclohexanediamine:

-

Dissolve 1,4-cyclohexanediamine in a suitable solvent (e.g., dichloromethane or a water/acetone mixture).

-

Cool the solution to 0 °C.

-

Slowly add one equivalent of di-tert-butyl dicarbonate (Boc₂O).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the resulting mono-Boc protected diamine by column chromatography.

-

-

Reductive Amination:

-

Dissolve the mono-Boc protected diamine and one equivalent of formaldehyde in a suitable solvent (e.g., methanol or dichloromethane).

-

Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, portion-wise.

-

Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry over sodium sulfate, and concentrate under reduced pressure.

-

The crude product will be a mixture of cis and trans isomers.

-

The separation of the cis and trans diastereomers can typically be achieved by column chromatography on silica gel.[11]

-

Column Chromatography:

-

Load the crude product onto a silica gel column.

-

Elute with a gradient of a suitable solvent system, such as ethyl acetate in hexanes or methanol in dichloromethane. The polarity of the solvent system will need to be optimized.

-

Collect fractions and analyze by TLC to identify the separated isomers.

-

Combine the fractions containing each pure isomer and evaporate the solvent.

-

-

NMR Spectroscopy:

-

Prepare samples of each purified isomer (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

-

IR Spectroscopy:

-

Acquire the IR spectrum of each isomer using a thin film on a salt plate or as a KBr pellet.

-

-

Mass Spectrometry:

-

Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.

-

Visualizations

Caption: Workflow for the synthesis, purification, and structure elucidation.

Caption: Key ¹H NMR differences between cis and trans isomers.

Caption: A potential synthetic pathway to the target compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. sikhcom.net [sikhcom.net]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 10. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

In-Depth Technical Guide: tert-Butyl (4-(methylamino)cyclohexyl)carbamate (CAS Number 871709-77-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (4-(methylamino)cyclohexyl)carbamate, with the CAS number 871709-77-8, is a bifunctional organic molecule increasingly recognized for its utility as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a Boc-protected primary amine and a secondary methylamine on a cyclohexane scaffold. This arrangement provides a valuable building block for medicinal chemists and drug development professionals, offering a semi-rigid backbone that can be strategically incorporated into heterobifunctional molecules designed to induce targeted protein degradation.

The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of chemical conditions and can be readily removed under acidic conditions, allowing for sequential and controlled synthetic transformations. The secondary methylamine serves as a key attachment point for either a ligand targeting a protein of interest (POI) or an E3 ubiquitin ligase ligand. The stereochemistry of the cyclohexane ring (cis or trans) can significantly influence the spatial orientation of the final PROTAC, impacting its ability to form a stable and productive ternary complex between the POI and the E3 ligase.

This technical guide provides a comprehensive overview of the properties, synthesis, and application of this compound in the context of PROTAC development.

Physicochemical and Spectroscopic Data

While specific experimental data for CAS 871709-77-8 is not extensively published, the following tables summarize expected physicochemical properties and representative spectroscopic data based on the analysis of structurally similar compounds and general principles of organic chemistry.

Table 1: Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₂H₂₄N₂O₂ |

| Molecular Weight | 228.33 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not reported; expected to be a crystalline solid |

| Boiling Point | Not reported |

| Solubility | Soluble in methanol, dichloromethane, chloroform; sparingly soluble in water |

| pKa (methylamine) | ~10-11 |

Table 2: Representative Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.5-5.0 (br s, 1H, NH-Boc), 3.4-3.8 (m, 1H, CH-NHBoc), 2.4-2.6 (m, 1H, CH-NHCH₃), 2.2-2.4 (s, 3H, N-CH₃), 1.0-2.0 (m, 8H, cyclohexane CH₂), 1.44 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 155-156 (C=O, carbamate), 79-80 (C(CH₃)₃), 50-60 (CH-NH), 30-40 (N-CH₃), 28.4 (C(CH₃)₃), 25-35 (cyclohexane CH₂) |

| Mass Spectrometry (ESI+) | m/z 229.19 [M+H]⁺, 173.13 [M-C₄H₈+H]⁺, 129.14 [M-Boc+H]⁺ |

Experimental Protocols

The following protocols are representative methods for the synthesis of this compound and its subsequent use in the construction of a PROTAC.

Synthesis of this compound

This synthesis can be approached through the reductive amination of tert-butyl (4-oxocyclohexyl)carbamate.

Materials:

-

tert-Butyl (4-oxocyclohexyl)carbamate

-

Methylamine (solution in THF or ethanol)

-

Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of tert-butyl (4-oxocyclohexyl)carbamate (1.0 eq) in DCM or DCE, add methylamine (1.2-1.5 eq) followed by a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.

Coupling of the Linker to a Carboxylic Acid-Functionalized Ligand (Amide Bond Formation)

This protocol describes the coupling of the secondary amine of the linker to a ligand (either for the POI or E3 ligase) that has a carboxylic acid handle.

Materials:

-

This compound

-

Carboxylic acid-functionalized ligand (e.g., a derivative of thalidomide for CRBN or a custom POI ligand)

-

Peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA)

-

Anhydrous N,N-dimethylformamide (DMF) or DCM

-

Saturated aqueous lithium chloride or sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate or DCM for extraction

Procedure:

-

Dissolve the carboxylic acid-functionalized ligand (1.0 eq), HATU (1.1 eq), and DIPEA (2.0-3.0 eq) in anhydrous DMF.

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous lithium chloride solution (to remove DMF) or sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting Boc-protected PROTAC precursor by silica gel column chromatography or preparative HPLC.

Boc Deprotection and Final PROTAC Assembly

This protocol outlines the removal of the Boc protecting group and the subsequent coupling to the second ligand.

Materials:

-

Boc-protected PROTAC precursor from section 3.2

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

The second carboxylic acid-functionalized ligand (for the POI or E3 ligase)

-

Peptide coupling reagents and base as in section 3.2

-

Anhydrous DMF

Procedure:

-

Boc Deprotection:

-

Dissolve the Boc-protected PROTAC precursor in DCM.

-

Add TFA (10-50% v/v in DCM) and stir at room temperature for 1-4 hours. Monitor deprotection by LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The crude amine is often used directly in the next step after co-evaporation with a solvent like toluene to remove residual acid.

-

-

Final Coupling:

-

Follow the amide coupling procedure described in section 3.2, using the deprotected amine from the previous step as the amine component and the second carboxylic acid-functionalized ligand as the carboxylic acid component.

-

After workup, purify the final PROTAC molecule by preparative reverse-phase HPLC to obtain the high-purity product for biological evaluation.

-

Mandatory Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.

Caption: PROTAC-mediated targeted protein degradation pathway.

Synthetic Workflow for PROTAC Assembly

This diagram outlines the synthetic strategy for assembling a PROTAC using this compound as a linker.

Caption: General synthetic workflow for PROTAC construction.

Conclusion

This compound (CAS 871709-77-8) is a valuable synthetic intermediate for the construction of PROTACs. Its bifunctional nature, combined with the reliable chemistry of the Boc protecting group, allows for its strategic incorporation as a linker to connect a target-binding ligand with an E3 ligase-recruiting moiety. The semi-rigid cyclohexane scaffold can impart favorable conformational properties to the resulting PROTAC, potentially enhancing its efficacy in inducing targeted protein degradation. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this and similar linkers in the rational design and synthesis of novel PROTAC-based therapeutics.

Technical Guide: tert-Butyl (4-(methylamino)cyclohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

While specific experimental data for tert-butyl (4-(methylamino)cyclohexyl)carbamate remains elusive, the properties of its positional isomer, tert-butyl (2-(methylamino)cyclohexyl)carbamate (CAS Number: 1353944-65-6), provide a reasonable estimation of its characteristics. Both isomers share the same molecular formula and thus the same molecular weight.

Table 1: Physicochemical Data for tert-Butyl (2-(methylamino)cyclohexyl)carbamate

| Property | Value | Source |

| CAS Number | 1353944-65-6 | [1] |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [1] |

| Molecular Weight | 228.33 g/mol | [1] |

| Purity | ≥98% | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through a variety of established organic synthesis routes. A common and effective method is the reductive amination of a suitable keto-precursor. The following is a generalized protocol for this transformation.

Protocol: Synthesis via Reductive Amination

This procedure details the synthesis of this compound from tert-butyl (4-oxocyclohexyl)carbamate.

Materials:

-

tert-Butyl (4-oxocyclohexyl)carbamate

-

Methylamine (solution in THF or as a salt, e.g., methylamine hydrochloride)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of tert-butyl (4-oxocyclohexyl)carbamate (1.0 eq) in the chosen solvent (DCM or DCE), add methylamine (1.2-1.5 eq). If using a methylamine salt, a tertiary amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) should be added to liberate the free amine.

-

Imine Formation: Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture in an ice bath and add the reducing agent (sodium triacetoxyborohydride or sodium cyanoborohydride) (1.5 eq) portion-wise over 15-20 minutes.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel.

Potential Biological Significance

While there is no specific data on the biological activity of this compound, the Boc-protected aminocyclohexane scaffold is a common structural motif in medicinal chemistry.[2] These structures can serve as constrained diamine building blocks in the synthesis of more complex molecules with therapeutic potential. For instance, substituted cyclohexane rings are present in a variety of biologically active compounds, and their derivatives have been investigated for antimicrobial and anti-inflammatory activities.[3][4] The tert-butoxycarbonyl (Boc) protecting group is frequently employed in peptide synthesis and the development of small molecule therapeutics due to its stability and ease of removal under acidic conditions.[5]

Diagrams

Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid [mdpi.com]

- 4. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]

Synthesis of Boc-Protected 4-(Methylamino)cyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic routes for obtaining Boc-protected 4-(methylamino)cyclohexane, a valuable building block in medicinal chemistry and drug development.[1] The strategic introduction of the Boc (tert-butyloxycarbonyl) protecting group allows for selective functionalization at other positions of the cyclohexyl ring or subsequent manipulation of the secondary amine. This document outlines the primary synthetic strategies, detailed experimental protocols, and relevant quantitative data to aid researchers in their synthetic endeavors.

Synthetic Strategies

The synthesis of tert-butyl (4-(methylamino)cyclohexyl)carbamate can be approached through several strategic pathways. The most common and practical routes involve either the formation of the C-N bond via reductive amination followed by protection, or protection of a primary amine followed by elaboration to the desired secondary amine.

A prevalent method involves the reductive amination of a Boc-protected cyclohexanone derivative. This strategy offers good control over the introduction of the methylamino group. An alternative approach begins with the direct protection of a pre-existing methylaminocyclohexane scaffold.

Key Synthetic Intermediates:

-

4-N-Boc-amino cyclohexanone: An important intermediate that can be synthesized from 4-aminocyclohexanol.[2]

-

4-(Methylamino)cyclohexanol: A potential precursor that can be subsequently protected.

-

4-Oxocyclohexanecarboxylic acid derivatives: These can undergo reductive amination, followed by conversion to the target molecule.[3]

Experimental Protocols

The following protocols are representative examples of the key transformations involved in the synthesis of Boc-protected 4-(methylamino)cyclohexane.

Protocol 1: Synthesis of 4-N-Boc-amino Cyclohexanone

This two-step protocol starts with the protection of 4-aminocyclohexanol hydrochloride, followed by oxidation to the corresponding ketone.[2]

Step 1: Synthesis of 4-N-Boc-amino Cyclohexanol

-

Suspend 4-aminocyclohexanol hydrochloride (e.g., 30g) in dichloromethane (200ml).

-

Add polyguanidine (50g) to the suspension.

-

Slowly add di-tert-butyl dicarbonate (Boc anhydride) dropwise while stirring at room temperature. The addition should take approximately 30 minutes.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours.[2]

-

Remove the solid by filtration and wash the filtrate with water (2 x 100ml).

-

Dry the organic layer with anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the white solid product, 4-N-Boc-amino cyclohexanol.[2]

Step 2: Oxidation to 4-N-Boc-amino Cyclohexanone

-

Dissolve the 4-N-Boc-amino cyclohexanol obtained in the previous step in a suitable solvent (e.g., dichloromethane).

-

Add an oxidizing agent such as a sodium hypochlorite or sodium chlorite solution.

-

Acidify the mixture and stir for 1-2 hours.[2]

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield the white solid product, 4-N-Boc-amino cyclohexanone.[2]

| Precursor | Reagents | Reaction Time | Yield | Reference |

| 4-aminocyclohexanol hydrochloride | Boc anhydride, polyguanidine, dichloromethane | 18-24 hours | ~93% | [2] |

Table 1: Quantitative Data for the Synthesis of 4-N-Boc-amino Cyclohexanol

Protocol 2: Reductive Amination of 4-N-Boc-amino Cyclohexanone

This protocol describes the formation of the methylamino group from the ketone intermediate. Reductive amination is a versatile method for forming C-N bonds.[4][5][6]

-

Dissolve 4-N-Boc-amino cyclohexanone in a suitable solvent such as methanol or dichloromethane.

-

Add methylamine (as a solution in a solvent like THF or as a gas).

-

Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), in portions.[4]

-

Stir the reaction mixture at room temperature for 6-12 hours.

-

Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain Boc-protected 4-(methylamino)cyclohexane.

| Starting Material | Amine Source | Reducing Agent | Typical Yield |

| 4-N-Boc-amino cyclohexanone | Methylamine | NaBH(OAc)3 or NaBH3CN | High |

Table 2: General Parameters for Reductive Amination

Protocol 3: Boc Protection of 4-(Methylamino)cyclohexane

This protocol is suitable if 4-(methylamino)cyclohexane is available as the starting material. The Boc group is introduced to protect the secondary amine.[7][8]

-

Dissolve 4-(methylamino)cyclohexane in a solvent such as water, tetrahydrofuran (THF), or acetonitrile.

-

Add a base, such as sodium bicarbonate, potassium carbonate, or triethylamine, to the solution.

-

Add di-tert-butyl dicarbonate (Boc2O) to the mixture.

-

Stir the reaction at room temperature or with moderate heating (e.g., 40°C).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, perform a work-up by adding water and extracting the product with an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt, and concentrate it to yield the Boc-protected product.

| Amine Substrate | Protecting Agent | Base | Solvent |

| 4-(Methylamino)cyclohexane | Boc2O | Sodium Bicarbonate | Water/THF |

Table 3: General Conditions for Boc Protection

Synthetic Workflow Diagrams

The following diagrams illustrate the logical flow of the synthetic strategies described.

Caption: Synthetic route starting from 4-aminocyclohexanol.

References

- 1. 4-(N-Boc-N-methylamino)cyclohexanol [myskinrecipes.com]

- 2. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]

- 3. CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. fishersci.co.uk [fishersci.co.uk]

The Strategic Role of tert-Butyl (4-(methylamino)cyclohexyl)carbamate in PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical determinant of PROTAC efficacy, influencing physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase. This technical guide focuses on the role of tert-Butyl (4-(methylamino)cyclohexyl)carbamate and related rigid cyclohexyl linkers in PROTAC design, providing a comprehensive overview of their synthesis, biological activity, and the experimental protocols used for their evaluation.

Core Concepts: The Importance of the Linker

The linker in a PROTAC is not merely a spacer but a crucial element that dictates the molecule's overall performance. The choice of linker impacts several key parameters:

-

Ternary Complex Formation: The linker's length, rigidity, and composition determine the spatial orientation of the POI and E3 ligase, which is critical for the formation of a stable and productive ternary complex.

-

Physicochemical Properties: The linker influences the PROTAC's solubility, lipophilicity, and polar surface area, which in turn affect its cell permeability and pharmacokinetic properties.

-

Selectivity: The linker can contribute to the selective degradation of a target protein over other structurally related proteins.

This compound serves as a valuable building block for the introduction of a rigid cyclohexyl moiety into the PROTAC linker. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability and improving metabolic stability. The stereochemistry of the cyclohexyl ring (cis vs. trans) can also have a profound impact on the PROTAC's conformational rigidity and binding mode.

Data Presentation: Quantitative Analysis of PROTACs with Cyclohexyl Linkers

The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following table summarizes quantitative data for PROTACs incorporating cyclohexyl linkers, highlighting the impact of stereochemistry on their degradation activity.

| PROTAC | Target Protein | E3 Ligase Ligand | Linker Moiety | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| XL01126 | LRRK2 (WT) | VHL | trans-cyclohexyl | 32 | 82 | MEFs | [1] |

| XL01126 | LRRK2 (G2019S) | VHL | trans-cyclohexyl | 14 | 90 | MEFs | [1][2] |

| cis-XL01126 | LRRK2 (G2019S) | VHL | cis-cyclohexyl | >1000 | Inactive | MEFs | [1] |

Signaling Pathways and Experimental Workflows

The degradation of a target protein by a PROTAC can have significant downstream effects on cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the general mechanism of PROTAC action, the specific signaling pathway of LRRK2, and a typical experimental workflow for PROTAC evaluation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of PROTACs. The following sections provide methodologies for key experiments.

Synthesis of a PROTAC Incorporating a Cyclohexyl Linker

This protocol describes a general approach for the synthesis of a PROTAC using this compound as a linker precursor.

Step 1: Deprotection of the Linker

-

Dissolve this compound in a suitable solvent (e.g., dichloromethane).

-

Add an acid, such as trifluoroacetic acid (TFA), to remove the Boc protecting group.

-

Stir the reaction at room temperature until deprotection is complete, as monitored by LC-MS.

-

Remove the solvent and excess acid under reduced pressure to yield the deprotected linker (4-(methylamino)cyclohexanamine).

Step 2: Coupling of the Linker to the E3 Ligase Ligand

-

Dissolve the deprotected linker and an activated E3 ligase ligand (e.g., a pomalidomide derivative with a carboxylic acid handle) in an anhydrous solvent such as DMF.

-

Add a peptide coupling reagent (e.g., HATU) and a base (e.g., DIPEA).

-

Stir the reaction at room temperature until the coupling is complete (monitored by LC-MS).

-

Purify the resulting E3 ligase-linker conjugate by preparative HPLC.

Step 3: Coupling of the E3 Ligase-Linker Conjugate to the POI Ligand

-

Dissolve the purified E3 ligase-linker conjugate and an activated POI ligand (e.g., a kinase inhibitor with a carboxylic acid handle) in an anhydrous solvent (e.g., DMF).

-

Add a peptide coupling reagent (e.g., HATU) and a base (e.g., DIPEA).

-

Stir the reaction at room temperature until the final PROTAC is formed (monitored by LC-MS).

-

Purify the final PROTAC by preparative HPLC.

-

Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Western Blot for PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.[3]

Materials:

-

Cultured cells expressing the target protein

-

PROTAC of interest

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR is a biophysical technique used to measure the binding kinetics and affinity of molecular interactions in real-time. This protocol describes a method to assess PROTAC-induced ternary complex formation.

Materials:

-

SPR instrument and sensor chips (e.g., Biacore)

-

Purified, tagged target protein (e.g., His-tagged POI)

-

Purified, tagged E3 ligase complex (e.g., GST-tagged VHL)

-

PROTAC of interest

-

Running buffer

Procedure:

-

Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.

-

Binary Interaction Analysis: Inject the PROTAC over the immobilized E3 ligase to measure their binary binding affinity.

-

Ternary Complex Analysis: Inject a mixture of the PROTAC and the target protein over the immobilized E3 ligase. An increase in the binding signal compared to the binary interaction indicates the formation of a ternary complex.

-

Data Analysis: Fit the sensorgrams to appropriate binding models to determine the kinetic parameters (association and dissociation rates) and binding affinities of the binary and ternary complexes.

Conclusion

This compound and other rigid cyclohexyl linkers are valuable tools in the design of potent and effective PROTACs. The rigidity and stereochemistry of these linkers can significantly influence the conformation of the PROTAC, the stability of the ternary complex, and ultimately, the efficiency of target protein degradation. The case of the LRRK2 degrader XL01126 demonstrates the profound impact that a subtle change in linker stereochemistry can have on PROTAC activity.[1] The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and biological evaluation of novel PROTACs incorporating these rigid linker motifs. As the field of targeted protein degradation continues to evolve, the rational design of linkers will remain a key strategy for developing the next generation of PROTAC-based therapeutics.

References

An In-depth Technical Guide to tert-Butyl (4-(methylamino)cyclohexyl)carbamate as a Chemical Linker in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (4-(methylamino)cyclohexyl)carbamate, a versatile chemical linker with significant applications in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, provides a detailed synthesis protocol, and explores its role in the PROTAC signaling pathway. Furthermore, it presents a workflow for the design and evaluation of PROTACs incorporating this linker, supported by quantitative data and experimental methodologies.

Introduction

The landscape of drug discovery is continually evolving, with a significant shift towards targeted therapies. One of the most promising recent modalities is the use of PROTACs, which are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A critical component of any PROTAC is the chemical linker that connects the target protein ligand to the E3 ubiquitin ligase ligand. The nature of this linker is paramount as it influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), thereby directly impacting the efficacy and selectivity of the PROTAC.

This compound has emerged as a valuable linker component due to its conformational rigidity, which can favorably orient the two ligands for optimal ternary complex formation. The Boc-protected amine provides a stable handle for synthetic elaboration, which can be deprotected under acidic conditions to allow for coupling to other molecular fragments. This guide will delve into the technical details of this important chemical entity.

Physicochemical and Structural Information

The structural features and physicochemical properties of a linker are crucial determinants of a PROTAC's overall performance, including its solubility, cell permeability, and pharmacokinetic profile.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [1] |

| Molecular Weight | 228.33 g/mol | [1] |

| CAS Number | 919834-80-3 | |

| Appearance | Solid (predicted) | |

| Storage Conditions | Keep in dark place, inert atmosphere, room temperature |

Synthesis and Characterization

General Experimental Protocol: Boc Protection of 4-(Methylamino)cyclohexylamine

This protocol is an adapted procedure based on standard Boc protection methodologies.

Materials:

-

4-(Methylamino)cyclohexylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or other suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography elution

Procedure:

-

Dissolve 4-(methylamino)cyclohexylamine (1.0 eq) in dichloromethane.

-

Add triethylamine (1.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired this compound.

Expected Yield and Characterization: While specific yield data for this exact reaction is not published, similar reactions typically proceed with yields in the range of 80-95%. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

| Characterization Method | Expected Results |

| ¹H NMR | Peaks corresponding to the tert-butyl group (singlet, ~1.4 ppm), cyclohexyl protons (multiplets, ~1.0-2.0 ppm), and the methylamino proton and methyl group. |

| ¹³C NMR | Resonances for the tert-butyl carbonyl carbon (~155 ppm), the tert-butyl quaternary carbon (~80 ppm), the cyclohexyl carbons, and the methylamino carbon. |

| Mass Spectrometry (ESI-MS) | A peak corresponding to the [M+H]⁺ ion at m/z 229.19. |

Role in PROTAC Technology

The primary application of this compound is as a linker or a component of a more complex linker in the synthesis of PROTACs. The linker's role is to bridge the target protein-binding ligand and the E3 ligase-binding ligand, facilitating the formation of a productive ternary complex that leads to the ubiquitination and subsequent degradation of the target protein.

The PROTAC Signaling Pathway

The mechanism of action of a PROTAC involves hijacking the cell's ubiquitin-proteasome system (UPS).[2][3][4] This intricate process can be broken down into several key steps:

Caption: The PROTAC-mediated protein degradation pathway.

Logical Steps in the Pathway:

-

Cellular Entry: The PROTAC molecule, being a small molecule, enters the cell.

-

Ternary Complex Formation: Inside the cell, the PROTAC simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[2]

-

Ubiquitin Activation and Transfer: In a parallel process, ubiquitin (Ub) is activated by an E1 activating enzyme in an ATP-dependent manner. The activated ubiquitin is then transferred to an E2 conjugating enzyme.[3]

-

Poly-ubiquitination: The E2-ubiquitin complex is recruited to the ternary complex, and the E3 ligase facilitates the transfer of multiple ubiquitin molecules to lysine residues on the surface of the POI, forming a poly-ubiquitin chain.[4]

-

Proteasomal Degradation: The poly-ubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[3]

-

Recycling: The PROTAC molecule is released and can catalytically induce the degradation of additional POI molecules. Ubiquitin is also recycled for subsequent rounds of ubiquitination.[2]

Experimental Workflow for PROTAC Development

The development of a novel PROTAC incorporating the this compound linker follows a structured workflow from initial design to biological evaluation.

Caption: A typical workflow for the development and evaluation of a PROTAC.

Experimental Protocol: Determining PROTAC Efficacy

A key step in evaluating a new PROTAC is to determine its ability to induce the degradation of the target protein in a cellular context. This is typically quantified by measuring the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation level).[5]

Materials:

-

Cancer cell line expressing the target protein of interest

-

PROTAC stock solution (e.g., in DMSO)

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Western blotting equipment

Procedure:

-

Cell Seeding and Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 24 hours).

-

Cell Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration using a BCA assay to ensure equal protein loading for Western blotting.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against the target protein and the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate.

-

-

Data Analysis:

-

Quantify the band intensities for the target protein and the loading control.

-

Normalize the target protein levels to the loading control.

-

Plot the normalized protein levels against the logarithm of the PROTAC concentration.

-

Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the DC₅₀ and Dₘₐₓ values.[5]

-

| Parameter | Definition | Typical Range for Potent PROTACs |

| DC₅₀ | The concentration of the PROTAC that induces 50% degradation of the target protein. | Sub-micromolar to low nanomolar |

| Dₘₐₓ | The maximum percentage of target protein degradation achieved. | >80% |

Conclusion

This compound is a valuable and versatile chemical linker for the development of targeted protein degraders. Its rigid cyclohexyl core can provide favorable pre-organization for ternary complex formation, a critical step in the PROTAC mechanism of action. This guide has provided a comprehensive overview of its properties, a detailed synthetic approach, and its application in the context of PROTAC-mediated protein degradation. The provided experimental workflows and protocols offer a solid foundation for researchers to design, synthesize, and evaluate novel PROTACs incorporating this important chemical scaffold. As the field of targeted protein degradation continues to expand, the strategic use of well-characterized linkers like this compound will be instrumental in the development of the next generation of therapeutics.

References

In-Depth Technical Guide: tert-Butyl (4-(methylamino)cyclohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (4-(methylamino)cyclohexyl)carbamate is a key bifunctional molecule increasingly utilized in medicinal chemistry and drug development. Its structure, featuring a Boc-protected amine and a secondary methylamine on a cyclohexane scaffold, makes it a valuable building block, particularly as a linker in the design of Proteolysis Targeting Chimeras (PROTACs) and as a crucial intermediate in the synthesis of complex pharmaceuticals like the anticoagulant Edoxaban. This guide provides a comprehensive review of the available scientific literature, focusing on its chemical properties, synthesis, and applications, with a detailed presentation of experimental data and methodologies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These values are compiled from various chemical databases and supplier information. It is important to note that some of these properties are computed rather than experimentally determined.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄N₂O₂ | PubChem |

| Molecular Weight | 228.33 g/mol | PubChem |

| IUPAC Name | tert-butyl N-[4-(methylamino)cyclohexyl]carbamate | PubChem |

| CAS Number | 919834-80-3 | BLDpharm[1] |

| Appearance | Solid (form may vary) | --- |

| Melting Point | Not reported | --- |

| Boiling Point | Not reported | --- |

| Solubility | Soluble in organic solvents like DMSO and Methanol. | --- |

| pKa | Not reported | --- |

| LogP (calculated) | 2.0417 | ChemScene[2] |

| Topological Polar Surface Area (TPSA) | 50.36 Ų | ChemScene[2] |

Synthesis and Experimental Protocols

A general, multi-step synthetic approach could be envisioned as follows:

Figure 1. A plausible synthetic workflow for this compound.

Disclaimer: This proposed synthesis is illustrative. Reaction conditions, yields, and purification methods would require optimization.

General Experimental Considerations:

-

Boc Protection: The protection of the amino group of 4-aminocyclohexanol is a standard procedure, typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine or sodium bicarbonate in a suitable solvent like dichloromethane or a biphasic system.

-

Oxidation: The secondary alcohol can be oxidized to a ketone using various reagents. Mild conditions are preferable to avoid side reactions. Pyridinium chlorochromate (PCC) or Swern oxidation are common methods for this transformation.

-

Reductive Amination: The final step involves the reaction of the ketone with methylamine to form an imine intermediate, which is then reduced in situ to the secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a frequently used reducing agent for this purpose as it is mild and selective.

Purification at each step would likely involve standard techniques such as extraction, washing, drying of the organic layer, and column chromatography on silica gel. Characterization would be performed using techniques like NMR spectroscopy and mass spectrometry to confirm the structure and purity of the intermediates and the final product.

Applications in Drug Development

PROTAC Linker

This compound is a valuable building block for the synthesis of PROTACs.[3][4] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase to the POI, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6]

The cyclohexane scaffold of this compound provides a semi-rigid linker element, which can be crucial for establishing the optimal distance and orientation between the POI-binding ligand and the E3 ligase ligand to facilitate the formation of a stable and productive ternary complex.[5] The Boc-protected amine and the secondary methylamine provide orthogonal handles for conjugation to the two different ligands. The Boc group can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to a carboxylic acid-containing ligand, for instance. The secondary methylamine can be used for coupling reactions as well, often after the first coupling step.

Figure 2. General structure of a PROTAC incorporating the title compound as a linker.

Intermediate in the Synthesis of Edoxaban

This compound is a key intermediate in the synthesis of Edoxaban, an oral, direct factor Xa inhibitor used as an anticoagulant.[7][8] The synthesis of Edoxaban involves the coupling of three main fragments, and the cyclohexane diamine core is derived from intermediates like this compound. The stereochemistry of the cyclohexane ring is critical for the biological activity of Edoxaban. Patent literature describes multi-step syntheses where related carbamate-protected cyclohexanediamine derivatives are key precursors to the final drug substance.[9]

The synthetic strategies outlined in these patents often involve complex stereoselective steps to obtain the desired (1R,2S,4S) configuration of the final product. The use of a Boc-protected amine allows for selective manipulation of other functional groups on the cyclohexane ring before its deprotection and subsequent coupling to form the final Edoxaban molecule.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that this compound itself modulates any specific signaling pathways. Its primary role is that of a synthetic building block. However, as a component of PROTACs, it is instrumental in the targeted degradation of proteins that are key components of various signaling pathways implicated in diseases such as cancer. For instance, a PROTAC designed using this linker could target a specific kinase in a cancer-related signaling cascade, leading to the downregulation of that pathway.

The general mechanism of action for a PROTAC is as follows:

Figure 3. The general mechanism of action of a PROTAC.

Conclusion

This compound is a versatile and valuable molecule in modern drug discovery. Its utility as a linker in the rapidly expanding field of PROTACs and as a key intermediate in the synthesis of approved drugs like Edoxaban highlights its importance. While detailed, publicly available experimental protocols for its synthesis are scarce, its preparation can be achieved through established organic synthesis methodologies. Further research into the development of efficient and stereoselective synthetic routes and the exploration of its application in novel drug modalities will continue to be of high interest to the scientific community. This guide serves as a foundational resource for researchers and professionals working with this important chemical entity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]

- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN105399667A - Preparation method of edoxaban intermediate - Google Patents [patents.google.com]

- 6. patents.justia.com [patents.justia.com]

- 7. Synthesis method of edoxaban intermediate and intermediate product - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN106316889A - Preparation method of Edoxaban intermediate - Google Patents [patents.google.com]

- 9. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

Navigating the Safety and Handling of tert-Butyl (4-(methylamino)cyclohexyl)carbamate: A Technical Guide

Introduction

tert-Butyl (4-(methylamino)cyclohexyl)carbamate is a bifunctional organic molecule incorporating a secondary amine and a Boc-protected primary amine on a cyclohexane scaffold. This structure makes it a valuable building block in medicinal chemistry and drug discovery, particularly in the synthesis of more complex molecules with potential therapeutic applications. Understanding its safety profile and proper handling procedures is paramount for ensuring a safe laboratory environment.

Hazard Identification and Classification

Based on data for analogous compounds, this compound is anticipated to present the following hazards:

-

Acute Oral Toxicity: Harmful if swallowed.[1]

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

GHS Hazard Pictograms (Anticipated):

Signal Word (Anticipated): Danger[1]

Hazard Statements (Anticipated):

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Physical and Chemical Properties

A summary of the known and anticipated physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [2] |

| Molecular Weight | 228.33 g/mol | [2] |

| Appearance | Solid (Anticipated) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| CAS Number | Not available for the specific compound. The cis isomer is cited as 1353944-65-6. | [2][3] |

Handling and Storage

Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.

Handling

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[1]

-

Hand Protection: Wear compatible chemical-resistant gloves.[4]

-

Skin and Body Protection: Wear a lab coat and other protective clothing as necessary to prevent skin contact.[1]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[1]

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1]

Storage

-

Conditions: Store in a tightly closed container in a dry and well-ventilated place.[4]

-

Temperature: Recommended storage temperature is 2-8°C for the analogous compound tert-Butyl (2-(methylamino)cyclohexyl)carbamate.[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[5]

First-Aid Measures

In the event of exposure, follow these first-aid procedures:

| Exposure Route | First-Aid Measures | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [1] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. | [1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. | [1] |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE). Avoid breathing dust or vapors.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

-

Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[5]

Disposal Considerations

Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not dispose of it with household waste or allow it to reach the sewage system.

Experimental Protocols (General Guidance)

Disclaimer: The following is a generalized, hypothetical protocol and has not been optimized. It should be adapted and rigorously tested on a small scale with all appropriate safety precautions in place.

General Synthesis Workflow

Caption: A generalized workflow for the synthesis of the target compound via reductive amination.

Hypothetical Reductive Amination Protocol

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl (4-oxocyclohexyl)carbamate in a suitable solvent such as methanol.

-

Amine Addition: Add a solution of methylamine (e.g., in methanol or as a gas) to the reaction mixture. Stir for a period to allow for the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, in portions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water or a dilute acidic solution. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Signaling Pathways and Logical Relationships

The safe handling of this chemical follows a logical progression of risk assessment and mitigation.

Caption: Logical relationship for establishing safe handling procedures.

References

Technical Guide: Physicochemical Properties of tert-Butyl (4-(methylamino)cyclohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the available solubility data and experimental protocols relevant to tert-Butyl (4-(methylamino)cyclohexyl)carbamate. Due to a lack of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information derived from analogous compounds and presents a detailed, generalized experimental protocol for determining thermodynamic solubility. Furthermore, this guide explores the potential application of this molecule as a PROTAC (Proteolysis Targeting Chimera) linker and illustrates the fundamental mechanism of PROTAC-mediated protein degradation.

Introduction

This compound is a bifunctional organic molecule containing a Boc-protected amine and a secondary methylamine on a cyclohexane scaffold. The presence of both a lipophilic tert-butyl group and polar amine functionalities suggests a mixed polarity, influencing its solubility in various solvents. This compound and its structural analogs are of interest in medicinal chemistry, particularly as linkers in the development of targeted therapeutics such as PROTACs. Understanding its solubility is critical for its application in synthesis, purification, formulation, and biological assays.

Solubility Data

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Soluble | The polar carbamate and amine groups can interact with these solvents. |

| Polar Protic | Methanol, Ethanol | Soluble | Capable of hydrogen bonding with the carbamate and amine functionalities. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Effective at dissolving compounds with a combination of polar and nonpolar features. |

| Non-polar Aprotic | Toluene, Hexane | Slightly Soluble to Insoluble | The non-polar tert-butyl group and cyclohexane ring may allow for some solubility, but the polar groups will limit it. |

| Aqueous | Water | Slightly Soluble | The polar amine and carbamate groups may impart some water solubility, but the bulky, non-polar tert-butyl group and cyclohexane backbone will significantly limit it. |

Disclaimer: The solubility data presented in Table 1 is predictive and based on the structural characteristics of the molecule and data from analogous compounds. Experimental verification is highly recommended.

Experimental Protocol: Thermodynamic Solubility Determination by Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[1] The following protocol is a generalized procedure that can be adapted for this compound.

Materials

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringes and syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator within a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. The time required may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm) into a clean vial to remove any undissolved solid particles. This step should be performed quickly to minimize any temperature changes that could affect solubility.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations in the same solvent.

-

Calculate the solubility of the compound by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Experimental Workflow Diagram

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Potential Application in Signaling: PROTAC-Mediated Protein Degradation

While no specific signaling pathways involving this compound have been identified, its structural features are consistent with its use as a linker in Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.

A PROTAC molecule consists of three components:

-

A ligand that binds to a target protein of interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

This compound can serve as a component of the linker, providing the necessary spacing and conformational flexibility for the PROTAC to effectively bring the POI and the E3 ligase into proximity.

General Mechanism of PROTAC Action